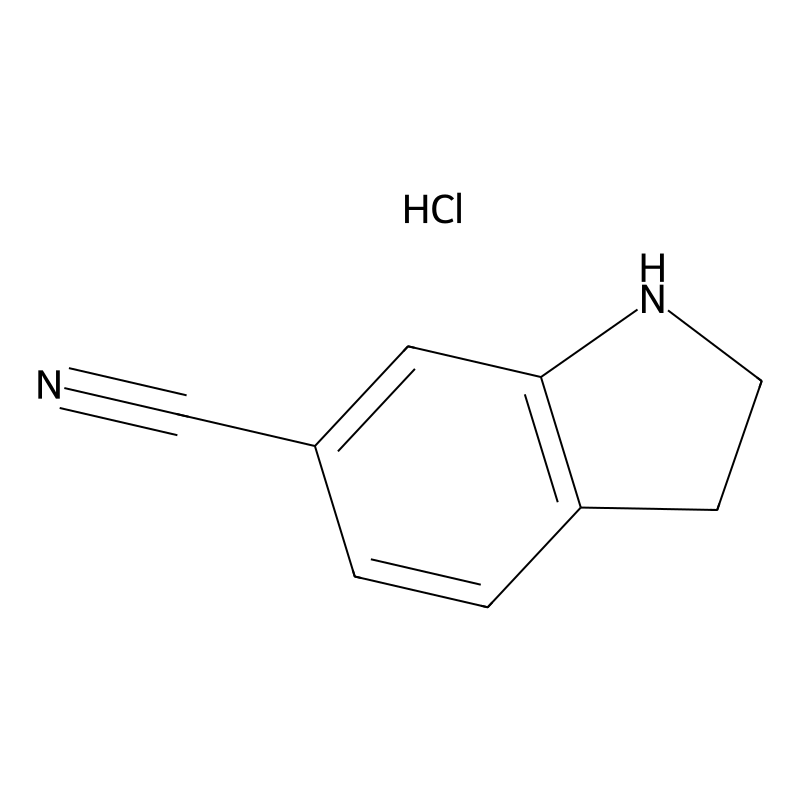2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a chemical compound classified within the indole family, which consists of a bicyclic structure containing a benzene ring fused to a pyrrole ring. This compound has the molecular formula and a molecular weight of approximately 180.63 g/mol. The presence of the carbonitrile group at the sixth position of the indole structure contributes to its unique chemical properties and biological activities. Indoles are recognized for their significance in various natural products and pharmaceutical applications, offering a broad spectrum of biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
- Oxidation: This process involves adding oxygen or removing hydrogen from the compound, typically facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: This reaction entails the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: In this reaction, one atom or group is replaced by another, commonly using halogens or alkylating agents.
These reactions allow for the modification and synthesis of various derivatives that may possess enhanced biological activities .
2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride exhibits significant biological activity. Research indicates that it can modulate key signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and differentiation. Its antiviral, anti-inflammatory, anticancer, and antimicrobial properties make it a compound of interest in therapeutic research. The compound has shown potential in treating various diseases by influencing cellular processes and interactions with specific proteins and enzymes .
The synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride can be accomplished through various methods:
- Larock Annulation: This method involves the reaction of indole derivatives with suitable reagents under controlled conditions to form the desired carbonitrile.
- Hypervalent Iodine Reagents: These reagents are utilized in oxidative coupling reactions to facilitate the formation of indole derivatives.
Industrial production may employ continuous flow reactors and automated systems to enhance yield and purity during large-scale synthesis .
The applications of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride span several fields:
- Pharmaceutical Research: It serves as a building block for developing new therapeutic agents targeting various diseases.
- Biochemical Studies: The compound is utilized in studying cellular mechanisms and interactions within biological systems.
- Material Science: It contributes to the development of new materials with specific chemical properties .
Studies involving 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride have focused on its interactions with enzymes and proteins. These interactions can influence biochemical pathways critical for cellular function. For instance, research has indicated that this compound may affect the activity of specific kinases involved in signaling pathways relevant to cancer progression and inflammation .
Several compounds share structural similarities with 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,3-Dihydro-1H-indole | Indole structure | Lacks carbonitrile group; primarily used in organic synthesis. |
| 6-Cyanoindoline | Contains cyano group | Similar biological activity but different applications in drug development. |
| 2-Methylindole | Methyl substitution on indole | Exhibits distinct biological activities compared to carbonitrile derivatives. |
| 5-Hydroxyindole | Hydroxyl group on indole | Focuses more on neurochemical properties than on anticancer effects. |
The uniqueness of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride lies in its combination of both the nitrile functionality and the hydrogenated indole ring system, which provides distinct reactivity patterns and biological activities compared to these similar compounds.
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








